molecular formula C16H22N6O B2776056 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2097918-00-6

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2776056
CAS RN: 2097918-00-6
M. Wt: 314.393
InChI Key: ZBXHXWOLBFBVSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. Unfortunately, specific information about the molecular structure of the requested compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of the requested compound is not available in the literature .

Scientific Research Applications

Photophysical Properties and Biomedical Applications

Research on the spectral properties of dimethylamino derivatives of quinazoline has shown bright fluorescence in solution, plastic matrices, and solid state. These compounds, including derivatives similar to the compound , have demonstrated valuable properties for the development of fluorescent markers for biomedical applications due to their effective light-shifting capabilities and increased quantum yields influenced by the presence of dimethylamino groups. These properties suggest potential applications in bioimaging and diagnostics (Galunov et al., 2003).

Synthetic Methods and Chemical Reactivity

The synthesis and reactivity of compounds within the quinazoline and pyrazole families have been extensively studied. For example, the creation of 4,5-dihydropyrazolo[3,4-f]quinazolines through the reaction of dimethylamino tetrahydroquinazoline with various hydrazines showcases the versatility of these compounds in synthesizing novel chemical entities. This chemical reactivity provides a foundation for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Tonkikh et al., 2003).

Antitumor and Antineoplastic Agents

Quinazoline derivatives have been investigated for their potential as antitumor and antineoplastic agents. The synthesis of N10-propargylquinazoline antifolates with various substituents at C2 demonstrated significant inhibition of thymidylate synthase, a key enzyme in DNA synthesis. These compounds, including those with dimethylamino groups, were tested for their cytotoxicity against cancer cell lines, showing the promise of quinazoline derivatives in cancer therapy (Marsham et al., 1989).

Antibacterial Activity

The synthesis and in vitro evaluation of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives have shown good antibacterial activity against various bacterial strains. This highlights the potential of quinazoline derivatives, especially those modified with dimethylamino and morpholino groups, in the development of new antibacterial agents (Selvakumar & Elango, 2017).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, specific information about the safety and hazards of the requested compound is not available in the literature .

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-10-7-14(22(4)20-10)15(23)18-12-5-6-13-11(8-12)9-17-16(19-13)21(2)3/h7,9,12H,5-6,8H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHXWOLBFBVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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